(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid (3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1415811-43-6
VCID: VC0111853
InChI: InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1
SMILES: C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid

CAS No.: 1415811-43-6

Reference Standards

VCID: VC0111853

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid - 1415811-43-6

CAS No. 1415811-43-6
Product Name (3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic Acid
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1
Standard InChIKey WRJCENKZISEXPF-UISBYWKRSA-N
Isomeric SMILES C1C=C[C@H]2[C@@H]1[C@H](NC3=CC=CC=C23)C(=O)O
SMILES C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
Canonical SMILES C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
PubChem Compound 11863181
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator